

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Rabelomycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabelomycin is a naturally occurring angucycline antibiotic isolated from Streptomyces olivaceus. As a member of the benz[a]anthraquinone class of polyketides, it has garnered interest for its potential therapeutic applications, including its activity against Gram-positive bacteria and its emerging profile as a potential anticancer agent.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of pure **Rabelomycin**, compiled to support research, development, and quality control activities.

Chemical Identity



Property	Value	Reference
Chemical Name	3,6,8-trihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione	[3]
Synonyms	Rabelomycin	[3]
CAS Number	28399-50-0	[3]
Molecular Formula	C19H14O6	[3][4]
Molecular Weight	338.31 g/mol	[3][4]
Exact Mass	338.0790 g/mol	[3][4]
Elemental Analysis	C, 67.45%; H, 4.17%; O, 28.37%	[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Rabelomycin** is presented below, providing essential data for its handling, formulation, and analysis.



Property	Value	Experimental Details	Reference
Appearance	Yellow crystalline solid	Not specified	
Melting Point	193 °C (with decomposition)	Not specified	
Optical Rotation	$[\alpha]D^{25} = +102^{\circ} \text{ (c=1,}$ CHCl ₃)	Not specified	-
Solubility	Soluble in DMSO. Insoluble in water and petroleum ether. Soluble in alkanols, acetone, and chloroform.	While specific quantitative solubility data in DMSO is not readily available in the literature, it is commonly used as a solvent for in vitro studies.	[3]
Stability	Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The compound should be stored in a dry, dark environment.	Stability studies under various conditions (e.g., pH, temperature, light) are crucial for formulation development.	[3]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of **Rabelomycin**.

UV-Vis Absorption

The ultraviolet-visible spectrum of **Rabelomycin** exhibits characteristic absorption maxima that are dependent on the solvent and pH.



Solvent/Condition	λmax (nm)	Molar Absorptivity (ε)
Methanol	228, 267, 433	26,600; 28,800; 8,000
0.02 N HCl in Methanol	228, 267, 433	26,600; 28,800; 8,000
0.02 N NaOH in Methanol	258, 282 (shoulder), 325, 507	26,200; 13,100; 8,900; 7,500

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental parameters for NMR analysis of **Rabelomycin** are not consistently reported across the literature, the structural confirmation of synthesized or isolated **Rabelomycin** is routinely achieved by comparing its ¹H and ¹³C NMR data with reported values.[1][2]

Typical Experimental Considerations:

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents.
- Concentration: Sample concentration should be optimized for the specific instrument and experiment.
- Experiments: A standard suite of NMR experiments for structural elucidation includes:
 - ¹H NMR (Proton NMR)
 - ¹³C NMR (Carbon-13 NMR)
 - Correlation Spectroscopy (COSY) for proton-proton correlations.
 - Heteronuclear Single Quantum Coherence (HSQC) for direct carbon-proton correlations.
 - Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations.

Mass Spectrometry (MS)



Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Rabelomycin**.

Typical Experimental Considerations:

- Ionization Technique: Electrospray ionization (ESI) is a common method for the analysis of polar molecules like Rabelomycin.
- Mass Analyzer: Various mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), and Ion Trap.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation by analyzing the fragmentation pattern of the parent ion. The fragmentation of related angucycline antibiotics often involves characteristic losses of small molecules like water and carbon monoxide.

Experimental Protocols

Detailed, step-by-step protocols are essential for the reproducible analysis and characterization of **Rabelomycin**. The following sections outline general procedures for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated, stability-indicating HPLC method is crucial for purity assessment and quantification of **Rabelomycin**. While a specific monograph for **Rabelomycin** is not available, a general approach for developing a reversed-phase HPLC method is as follows:

Method Development Workflow:





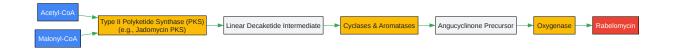
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Caption: Workflow for developing a validated HPLC method for **Rabelomycin** analysis.

Biosynthesis of Rabelomycin

Rabelomycin is a shunt product in the biosynthetic pathways of other angucyclines, such as jadomycin.[1] Its enzymatic synthesis involves a type II polyketide synthase (PKS) system.

Simplified Biosynthetic Pathway:



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Caption: Simplified enzymatic pathway for the biosynthesis of **Rabelomycin**.

Biological Activity and Mechanism of Action

Rabelomycin exhibits a range of biological activities, with its antibacterial and anticancer properties being of primary interest.

Antibacterial Activity

Rabelomycin is active against Gram-positive microorganisms.[1]

Anticancer Activity

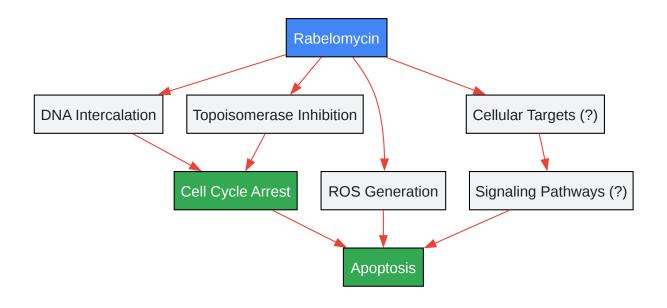
Emerging evidence suggests that **Rabelomycin** possesses cytotoxic activity against various cancer cell lines. However, its precise mechanism of action is not yet fully elucidated. As an angucycline, its anticancer effects may be attributed to mechanisms common to this class of compounds, which can include:



- DNA Intercalation and Topoisomerase Inhibition: Many polycyclic aromatic compounds exert
 their cytotoxic effects by intercalating into the DNA double helix, thereby interfering with DNA
 replication and transcription, and by inhibiting topoisomerase enzymes, which are crucial for
 maintaining DNA topology.
- Induction of Apoptosis: Rabelomycin may trigger programmed cell death in cancer cells through various signaling pathways.
- Generation of Reactive Oxygen Species (ROS): Some quinone-containing compounds can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress-induced cell death.

Further research is required to delineate the specific cellular targets and signaling pathways modulated by **Rabelomycin** in cancer cells.

Hypothesized Anticancer Mechanism of Action:



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Caption: Hypothesized mechanisms of anticancer action for **Rabelomycin**.



Conclusion

This technical guide provides a consolidated overview of the current knowledge on the physical and chemical properties of pure **Rabelomycin**. While foundational data on its identity and spectroscopic characteristics are available, further research is needed to establish comprehensive, quantitative data on properties such as solubility and to develop and validate detailed analytical methodologies. Elucidating the specific molecular mechanisms underlying its promising anticancer activity will be crucial for its future development as a therapeutic agent. This guide serves as a valuable resource for scientists and researchers actively engaged in the study and application of this intriguing natural product.

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